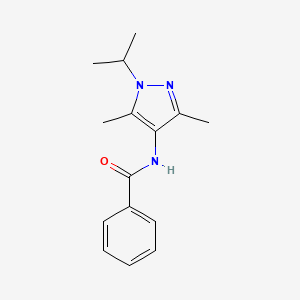
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-38431055, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. The compound is classified as a pyrrolidine carboxamide and has been found to have a unique mechanism of action that makes it a promising candidate for drug development. In
作用機序
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has a unique mechanism of action that involves the modulation of the activity of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to have several biochemical and physiological effects. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce the aggregation of beta-amyloid and improve cognitive function in animal models. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor and reduce the symptoms of the disease in animal models. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior and relapse in animal models.
実験室実験の利点と制限
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It has been found to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of the receptor in various cellular processes. It has also been found to have good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, making it difficult to administer in some experimental paradigms. It also has a relatively short half-life, requiring frequent dosing in some experiments.
将来の方向性
There are several future directions for the study of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. One direction is the development of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide as a therapeutic agent for Alzheimer's disease, schizophrenia, and addiction. Another direction is the study of the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various diseases.
合成法
The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves several steps. The first step is the reaction of 2-chloro-5-methoxybenzaldehyde with methylamine to form N-(2-chloro-5-methoxyphenyl)methylamine. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form the final product, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been optimized to produce high yields with good purity.
科学的研究の応用
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor, which is thought to be involved in the pathophysiology of the disease. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-9-4-5-10(13)11(8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWGIMFBGWZUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

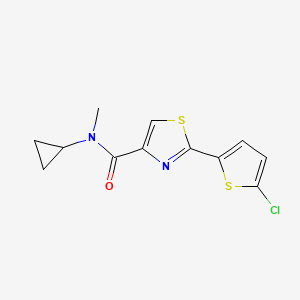
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
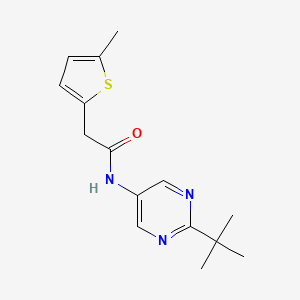
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)
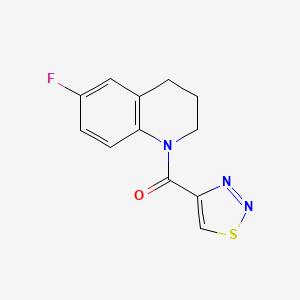

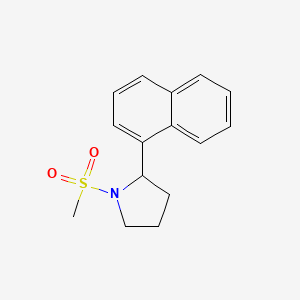
![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)
![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)

